2-Cyano-3-(4-methylphenyl)acrylic acid
Overview
Description
2-Cyano-3-(4-methylphenyl)acrylic acid is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a 4-methylphenyl group attached to an acrylic acid backbone. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation processes.
Mode of Action
It’s known to be involved in Suzuki–Miyaura coupling reactions , which typically involve the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling process . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
Given its involvement in Suzuki–Miyaura coupling reactions , it’s likely that this compound plays a role in pathways involving carbon-carbon bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of a suitable acid to yield the desired product. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-methylphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Methylbenzoic acid or 4-methylbenzamide.
Reduction: 2-Amino-3-(4-methylphenyl)acrylic acid.
Substitution: 4-Bromo-2-cyano-3-(4-methylphenyl)acrylic acid or 4-Nitro-2-cyano-3-(4-methylphenyl)acrylic acid.
Scientific Research Applications
2-Cyano-3-(4-methylphenyl)acrylic acid is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biochemistry: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-ethoxyphenyl)acrylic acid: Similar structure with an ethoxy group instead of a methyl group.
2-Cyano-3-(4-dimethylamino-phenyl)acrylic acid: Contains a dimethylamino group instead of a methyl group.
Uniqueness
2-Cyano-3-(4-methylphenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the 4-methylphenyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMAAVBAABUVMQ-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364396 | |
Record name | (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80540-68-7 | |
Record name | NSC230320 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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